molecular formula C9H19NO2 B13548152 tert-Butyl 3-amino-2-methylbutanoate CAS No. 120686-20-6

tert-Butyl 3-amino-2-methylbutanoate

Cat. No.: B13548152
CAS No.: 120686-20-6
M. Wt: 173.25 g/mol
InChI Key: JEMLZWXFJMEBLE-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-methylbutanoate: is an organic compound with the molecular formula C9H19NO2. It is a derivative of amino acids and is commonly used in organic synthesis and pharmaceutical research. The compound features a tert-butyl ester group, which is known for its stability and resistance to hydrolysis under neutral conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents to convert protected amino acids and tert-butanol into tert-butyl esters . This method is favored for its good yields and tolerance to a variety of amino acid side chains and substituents.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-methylbutanoate involves its role as a protecting group in organic synthesis. The tert-butyl ester group provides steric hindrance, protecting the carboxyl group from unwanted reactions. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under acidic conditions to yield the free amino acid .

Comparison with Similar Compounds

  • tert-Butyl 2-amino-3-methylbutanoate
  • tert-Butyl 2-amino-2-methylbutanoate
  • tert-Butyl 2-amino-3-phenylpropanoate

Uniqueness:

Properties

CAS No.

120686-20-6

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

tert-butyl 3-amino-2-methylbutanoate

InChI

InChI=1S/C9H19NO2/c1-6(7(2)10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3

InChI Key

JEMLZWXFJMEBLE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)N)C(=O)OC(C)(C)C

Origin of Product

United States

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